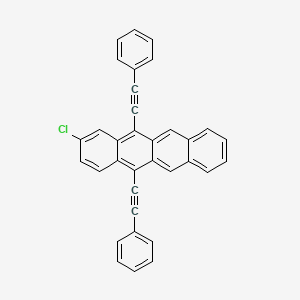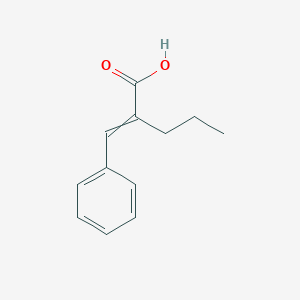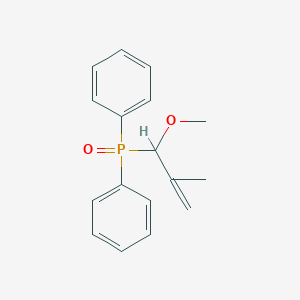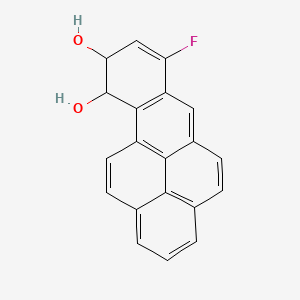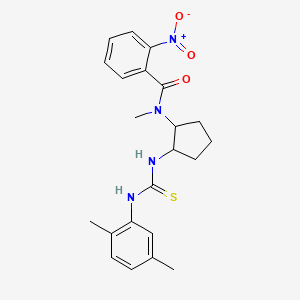
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a nitrobenzamide core, a cyclopentyl ring, and a thioxomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nitrobenzamide Core: The synthesis begins with the nitration of a benzamide derivative to introduce the nitro group.
Introduction of the Cyclopentyl Ring: The cyclopentyl ring is introduced through a cyclization reaction, often involving a cyclopentanone derivative.
Attachment of the Thioxomethyl Group: The thioxomethyl group is introduced via a thiourea derivative, which reacts with the intermediate compound to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
化学反応の分析
Types of Reactions
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the thioxomethyl group can form covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
- **N-(2-(2,5-Dimethylphenyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide
- **N-(2-((2,5-Dimethylphenyl)amino)thioxomethyl)cyclopentyl)-N-methyl-2-nitrobenzamide
Uniqueness
N-(2-((((2,5-Dimethylphenyl)amino)thioxomethyl)amino)cyclopentyl)-N-methyl-2-nitrobenzamide is unique due to the presence of both the thioxomethyl and nitrobenzamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
特性
CAS番号 |
77051-83-3 |
|---|---|
分子式 |
C22H26N4O3S |
分子量 |
426.5 g/mol |
IUPAC名 |
N-[2-[(2,5-dimethylphenyl)carbamothioylamino]cyclopentyl]-N-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C22H26N4O3S/c1-14-11-12-15(2)18(13-14)24-22(30)23-17-8-6-10-20(17)25(3)21(27)16-7-4-5-9-19(16)26(28)29/h4-5,7,9,11-13,17,20H,6,8,10H2,1-3H3,(H2,23,24,30) |
InChIキー |
UNAYBYGANCBBKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC2CCCC2N(C)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


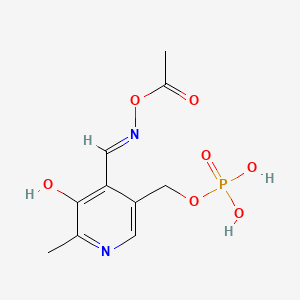
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)

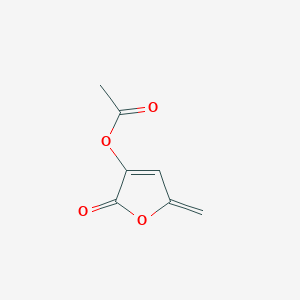

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
